4-[(3-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide
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Overview
Description
4-[(3-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a sulfonylamino group attached to a methoxyphenyl ring and a phenylethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide typically involves the condensation of 3-methoxybenzenesulfonyl chloride with N-(2-phenylethyl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of 4-[(3-hydroxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide.
Reduction: Formation of 4-[(3-methoxyphenyl)sulfanylamino]-N-(2-phenylethyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(3-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The phenylethyl group can interact with hydrophobic pockets in receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide
- 4-[(3-methylphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide
- 4-[(3-ethoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide
Uniqueness
4-[(3-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(3-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-20-8-5-9-21(16-20)29(26,27)24-19-12-10-18(11-13-19)22(25)23-15-14-17-6-3-2-4-7-17/h2-13,16,24H,14-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQXICVPRAPTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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